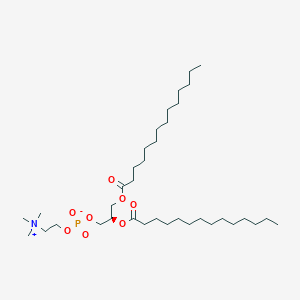
Granisetron
Übersicht
Beschreibung
Granisetron ist ein potenter und selektiver Antagonist des Serotonin-5-HT3-Rezeptors, der ein ligandengesteuerter Ionenkanal ist, der die schnelle synaptische Übertragung im zentralen und peripheren Nervensystem vermittelt . Es wird hauptsächlich als Antiemetikum zur Behandlung von Übelkeit und Erbrechen verwendet, die durch Chemotherapie, Strahlentherapie und postoperative Zustände verursacht werden .
Wissenschaftliche Forschungsanwendungen
Granisetron hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Wechselwirkungen von Serotoninrezeptoren zu untersuchen.
Biologie: Wird auf seine Auswirkungen auf die Neurotransmission und Rezeptorbindung untersucht.
Industrie: Wird bei der Entwicklung von transdermalen Abgabesystemen für die Langzeitverabreichung eingesetzt.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv die 5-HT3-Rezeptoren hemmt, die an der Übertragung von Signalen beteiligt sind, die Übelkeit und Erbrechen auslösen . Durch die Blockierung dieser Rezeptoren verhindert this compound die Bindung von Serotonin, wodurch die Aktivität des Vagusnervs und des Brechzentrums in der Medulla oblongata reduziert wird .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Granisetron kann durch eine Reihe chemischer Reaktionen synthetisiert werden, an denen Zwischenprodukte wie Pseudo-Granatrin-Alkali und 3-hoch Tropin-Ketoxime beteiligt sind . Die Synthese umfasst:
- Durchführung einer Mannich-Reaktion an Acetondicarbonsäure, um Pseudo-Granatrin-Alkali zu erhalten.
- Umsetzung des Pseudo-Granatrin-Alkalis mit Hydroxylamin zur Herstellung von 3-hoch Tropin-Ketoxime.
- Katalytische Reduktion von 3-hoch Tropin-Ketoxime unter Verwendung von rotem Aluminium und Lewis-Säure oder Raney-Nickel zur Gewinnung von 3-Alpha-hoch Tropin-Alkylamin, das dann zur Herstellung von this compound verwendet wird .
Industrielle Produktionsmethoden
Die industrielle Produktion von Granisetronhydrochlorid-Injektion beinhaltet das Auflösen von Granisetronhydrochlorid, einem pH-Regulator, einem isotonischen Regulator und einem Stabilisator in Wasser zur Injektion, um eine Primärlösung herzustellen. Der pH-Wert der Lösung wird auf 4,5 bis 6,5 eingestellt, und die Lösung wird mit einer mikroporösen Membran filtriert. Die gefilterte Lösung wird dann abgefüllt, versiegelt und sterilisiert, um das Endprodukt zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Granisetron durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Ersatz eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei der Synthese von this compound verwendet werden, umfassen Hydroxylamin, rotes Aluminium, Lewis-Säure und Raney-Nickel . Die Reaktionen finden typischerweise unter kontrollierten Bedingungen statt, wie z. B. bestimmten Temperaturen und pH-Werten.
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist this compound selbst, das dann für die medizinische Verwendung in seine Hydrochloridform umgewandelt wird .
Wirkmechanismus
Granisetron exerts its effects by selectively inhibiting the 5-HT3 receptors, which are involved in the transmission of signals that trigger nausea and vomiting . By blocking these receptors, this compound prevents the binding of serotonin, thereby reducing the activity of the vagus nerve and the vomiting center in the medulla oblongata .
Vergleich Mit ähnlichen Verbindungen
Granisetron ähnelt anderen 5-HT3-Rezeptor-Antagonisten wie Ondansetron und Palonosetron . This compound ist einzigartig in seiner hohen Affinität zum 5-HT3-Rezeptor und seiner minimalen Wechselwirkung mit anderen Rezeptortypen . Diese Spezifität trägt zu seinem günstigen Nebenwirkungsprofil und seiner Wirksamkeit bei der Kontrolle von Übelkeit und Erbrechen bei .
Liste ähnlicher Verbindungen
- Ondansetron
- Palonosetron
- Dolasetron
- Tropisetron
This compound zeichnet sich durch seine potente und selektive Wirkung auf die 5-HT3-Rezeptoren aus, was es zu einem wertvollen Werkzeug bei der Behandlung von Übelkeit und Erbrechen in verschiedenen klinischen Situationen macht .
Eigenschaften
IUPAC Name |
1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/t12?,13-,14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWNKCLOYSRHCJ-AGUYFDCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
107007-99-8 (mono-hydrochloride) | |
| Record name | Granisetron [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109889090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0023111 | |
| Record name | Granisetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Granisetron is a potent, selective antagonist of 5-HT3 receptors. The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract). This inhibition of 5-HT3 receptors in turn inhibits the visceral afferent stimulation of the vomiting center, likely indirectly at the level of the area postrema, as well as through direct inhibition of serotonin activity within the area postrema and the chemoreceptor trigger zone. | |
| Record name | Granisetron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00889 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
109889-09-0 | |
| Record name | Granisetron [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109889090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Granisetron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00889 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Granisetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-7-yl)indazole-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GRANISETRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZG3J2MCOL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate](/img/structure/B53946.png)








